![molecular formula C7H6BrClN4 B13004358 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with ethylating agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: The compound has shown antiproliferative activities against various cancer cell lines, making it a candidate for cancer research.
Chemical Biology: It is used in studies involving molecular docking and dynamics simulations to understand its binding interactions with proteins.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the ethyl group but shares the core structure.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group instead of the ethyl group.
Uniqueness
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C7H6BrClN4 |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
6-bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H6BrClN4/c1-2-5-11-12-7-6(9)10-4(8)3-13(5)7/h3H,2H2,1H3 |
InChI Key |
SZUQYQQWZNYXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(N=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


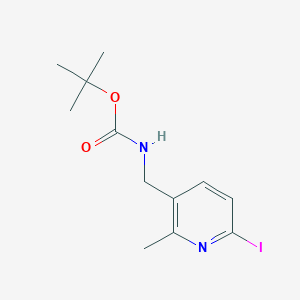
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
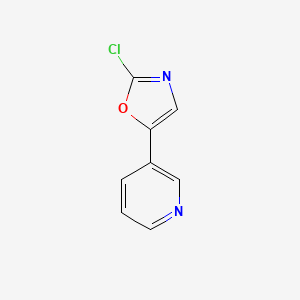
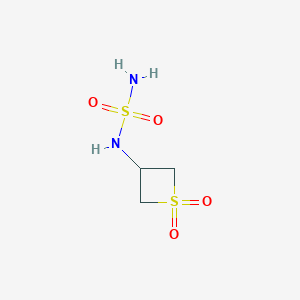
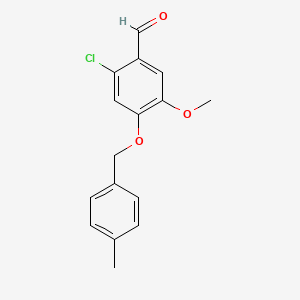
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
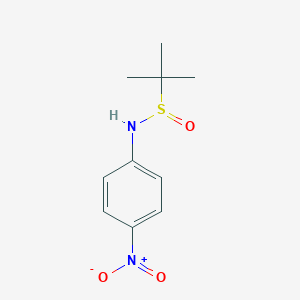
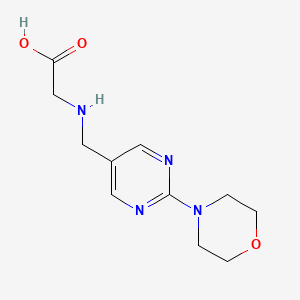


![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)

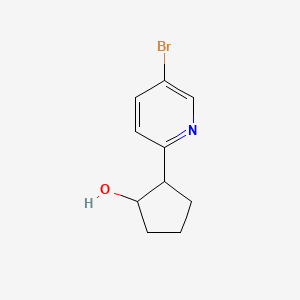
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
